molecular formula C28H50O2 B12624028 1,2-Didecyl-4,5-dimethoxybenzene CAS No. 919800-82-1

1,2-Didecyl-4,5-dimethoxybenzene

Cat. No.: B12624028
CAS No.: 919800-82-1
M. Wt: 418.7 g/mol
InChI Key: WYKUVMDUHXZUFH-UHFFFAOYSA-N
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Description

1,2-Didecyl-4,5-dimethoxybenzene is an organic compound with the molecular formula C28H50O2 It is a derivative of benzene, where two decyl groups and two methoxy groups are substituted at the 1,2 and 4,5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Didecyl-4,5-dimethoxybenzene typically involves the alkylation of 1,2-dimethoxybenzene with decyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

    Starting Material: 1,2-Dimethoxybenzene

    Reagent: Decyl halide (e.g., decyl chloride)

    Catalyst: Aluminum chloride (AlCl3)

    Solvent: Dichloromethane (CH2Cl2) or another suitable solvent

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using standard techniques such as distillation, recrystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Didecyl-4,5-dimethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the remaining positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1,2-Didecyl-4,5-dimethoxybenzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1,2-Didecyl-4,5-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the decyl chains contribute to the compound’s hydrophobic properties. These interactions can affect the compound’s solubility, bioavailability, and overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxybenzene:

    1,3-Dimethoxybenzene: Another isomer of dimethoxybenzene with methoxy groups at different positions.

    1,4-Dimethoxybenzene:

Uniqueness

1,2-Didecyl-4,5-dimethoxybenzene is unique due to the presence of long decyl chains, which impart distinct hydrophobic properties and influence its reactivity and applications. The combination of methoxy and decyl groups makes it a versatile compound for various chemical and industrial processes.

Properties

CAS No.

919800-82-1

Molecular Formula

C28H50O2

Molecular Weight

418.7 g/mol

IUPAC Name

1,2-didecyl-4,5-dimethoxybenzene

InChI

InChI=1S/C28H50O2/c1-5-7-9-11-13-15-17-19-21-25-23-27(29-3)28(30-4)24-26(25)22-20-18-16-14-12-10-8-6-2/h23-24H,5-22H2,1-4H3

InChI Key

WYKUVMDUHXZUFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC(=C(C=C1CCCCCCCCCC)OC)OC

Origin of Product

United States

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